molecular formula C7H4BrNOS B2856319 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2225147-38-4

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2856319
CAS No.: 2225147-38-4
M. Wt: 230.08
InChI Key: LNTDGXCTUVOBQT-UHFFFAOYSA-N
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Description

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde (CAS 2225147-38-4) is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . This compound features a fused thieno[3,2-b]pyrrole scaffold, which is an organic heterocyclic system consisting of a thiophene ring fused to a pyrrole ring . The molecular formula is C7H4BrNOS, and it has a molecular weight of 230.08 g/mol . The structure incorporates both an aldehyde functional group and a bromine substituent, which provide distinct reactive sites for further chemical modification and structure-activity relationship (SAR) studies. These features make it a valuable building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. As a brominated heterocycle, it is likely of interest in the development of inhibitors, functional materials, and other novel chemical entities. Researchers can utilize this compound in cross-coupling reactions, where the bromine atom acts as a handle for metal-catalyzed transformations, as well as in nucleophilic addition and condensation reactions involving the aldehyde group. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper laboratory practices should be observed. The recommended storage condition is at 2-8°C .

Properties

IUPAC Name

3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDGXCTUVOBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables diversification of the bromine substituent. For instance, treating 3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde with vinylboronic acid and Pd(PPh₃)₄ in toluene/ethanol generates alkenyl derivatives, though this is more relevant to analog synthesis than the parent compound.

Direct Bromoformylation

A one-pot bromoformylation strategy employs trimethylsilyl bromide (TMSBr) and hexamethylenetetramine (HMTA) in acetic acid. This method simultaneously introduces bromine and the aldehyde group but suffers from lower yields (50–60%) due to competing decomposition.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.42 (s, 1H, thiophene-H), 6.95 (s, 1H, pyrrole-H).
  • MS (ESI) : m/z 230.98 [M+H]⁺.
  • Melting Point : 118–120 °C (decomposes above 125 °C).

Challenges and Optimization

Regiochemical Control

Nitration or bromination of the thienopyrrole core often leads to mixtures. For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate produces 2- and 6-nitro isomers, requiring chromatographic separation. Similarly, over-bromination is mitigated by stoichiometric NBS and low temperatures.

Solubility Issues

The low solubility of intermediates in polar solvents complicates large-scale synthesis. Alkylation of the pyrrole nitrogen with methyl or ethyl groups improves solubility but alters reactivity.

Industrial-Scale Production

Commercial synthesis (e.g., by Apollo Scientific) uses a three-step sequence :

  • Cyclization of 5-bromothiophene-2-carbaldehyde with ethyl azidoacetate.
  • NBS bromination in DMF.
  • Vilsmeier-Haack formylation.
    This process achieves 65% overall yield and >95% purity, with costs optimized by recycling solvents.

Emerging Methodologies

Recent advances include photocatalytic bromination using visible light and flow chemistry for continuous Vilsmeier-Haack reactions, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient thieno[3,2-b]pyrrole core facilitates nucleophilic substitution at the bromine position (C3).

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl/vinyl boronic acid, Na₂CO₃, DME/H₂O (80°C, 12–24 h)3-Aryl/vinyl derivatives60–85%
Stille CouplingPd(PPh₃)₂Cl₂, tributyl(vinyl)tin, DMF (100°C, 6 h)3-Vinyl derivatives72%
CyanationCuCN, DMF (140°C, 8 h)3-Cyano derivative68%

Key Findings :

  • Suzuki couplings with aryl boronic acids install substituents regioselectively at C3, enabling access to π-extended systems for optoelectronic applications .

  • Vinyl groups introduced via Stille coupling serve as intermediates for further functionalization (e.g., oxidation to ketones) .

Aldehyde Functionalization

The aldehyde group at C5 undergoes typical carbonyl reactions:

Reaction TypeConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, H₂O (reflux, 4 h)5-Carboxylic acid89%
Reductive AminationNH₃, NaBH₃CN, MeOH (rt, 12 h)5-Aminomethyl derivative75%
Wittig ReactionPh₃P=CHCO₂Et, THF (reflux, 6 h)5-α,β-Unsaturated ester82%

Key Findings :

  • Oxidation yields 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a precursor for amide/ester derivatives .

  • Reductive amination introduces primary amines without affecting the bromine substituent .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic reactions at C2 and C6 positions:

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄ (0°C, 2 h)2-Nitro derivative55%
BrominationBr₂, FeCl₃, CHCl₃ (rt, 1 h)2,6-Dibromo derivative63%

Key Findings :

  • Nitration occurs preferentially at C2 due to steric and electronic effects .

  • Bromination under mild conditions retains the aldehyde functionality .

Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium/copper-mediated reactions:

Reaction TypeConditionsProductYieldSource
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃, DMF (120°C, 24 h)3-Aryl ethers58%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene (110°C, 12 h)3-Amino derivatives70%

Key Findings :

  • Ullmann coupling with phenols generates aryl ethers for pharmaceutical intermediates .

  • Buchwald-Hartwig amination introduces secondary amines for kinase inhibitor development .

Cycloaddition and Ring-Opening Reactions

The aldehyde participates in cycloadditions to form fused heterocycles:

Reaction TypeConditionsProductYieldSource
1,3-Dipolar CycloadditionAzide, Cu(I), DMF (rt, 6 h)Triazole-fused thienopyrrole78%
Diels-AlderDienophile, toluene (reflux, 8 h)Cyclohexene-fused derivative65%

Key Findings :

  • Triazole formation via click chemistry enhances solubility for biological studies .

Stability and Reactivity Trends

  • Thermal Stability : Degrades above 200°C, limiting high-temperature applications .

  • pH Sensitivity : The aldehyde hydrolyzes to carboxylic acid under strongly acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyrrole derivatives as inhibitors of lysine-specific demethylase 1 (KDM1A), an enzyme implicated in cancer progression. For instance, a high-throughput screening campaign identified several thieno[3,2-b]pyrrole-5-carboxamides that demonstrated promising inhibitory activity against KDM1A, with one compound showing an IC50 of 0.162 μM . This suggests that derivatives of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde could be explored further for their anticancer properties.

Neuroprotective Effects
The compound's structural features may also confer neuroprotective effects. Research into conducting polymers has shown that thieno[3,2-b]pyrrole-based materials can enhance neuronal cell viability and function when used in electrochemical applications . This opens avenues for developing therapeutic agents targeting neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for various transformations, leading to the synthesis of more complex compounds. For example, it can undergo nucleophilic substitution reactions to form derivatives with diverse functional groups .

Synthesis of Conducting Polymers
The compound is also utilized in the synthesis of conducting polymers that have applications in organic electronics and sensors. The incorporation of thieno[3,2-b]pyrrole units into polymer backbones has been shown to improve electrical conductivity and stability . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Material Science

Electrochemical Applications
Thieno[3,2-b]pyrrole derivatives are being investigated for their electrochemical properties. The ability to form stable films on electrodes makes these compounds suitable for applications in supercapacitors and batteries . The electrochemical performance of these materials can be enhanced by modifying their chemical structure to optimize charge transport properties.

Nanomaterials Development
Research has indicated that thieno[3,2-b]pyrrole-based nanomaterials exhibit unique optical and electronic properties that can be harnessed for advanced material applications. These materials are being explored for use in sensors and as catalysts in various chemical reactions .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer agents targeting KDM1AIC50 = 0.162 μM for specific inhibitor
Organic SynthesisBuilding block for synthesizing complex moleculesVersatile transformations possible
Conducting PolymersUsed in the development of electroactive materialsImproved conductivity in polymers
Electrochemical ApplicationsSuitable for use in energy storage devices like supercapacitorsEnhanced performance with modifications
Nanomaterials DevelopmentUnique properties for sensors and catalytic applicationsPotential as catalysts in reactions

Mechanism of Action

The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its chemical reactivity and the nature of its interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Group Key Properties/Applications References
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde C₈H₇NOS 165.21 Methyl (4) Aldehyde (5) mp 63–64°C; used in organic synthesis
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₄BrNO₂S 246.08 Bromine (3) Carboxylic acid (5) Harmful if swallowed (H302); intermediate in drug synthesis
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₈BrNO₂S 290.13 Bromine (3) Ester (5) Similarity score 0.79 to aldehyde analogs

Electronic and Steric Effects

  • Bromine vs. In contrast, the methyl group (electron-donating) at position 4 increases electron density, improving reactivity in nucleophilic additions . Steric hindrance from bromine may slow down reactions at adjacent positions compared to methyl-substituted analogs .
  • Aldehyde vs. Carboxylic Acid/Ester :

    • The aldehyde group (-CHO) offers greater reactivity for condensation or nucleophilic addition compared to the carboxylic acid (-COOH) or ester (-COOR) groups. This makes the aldehyde derivatives more versatile in constructing conjugated systems for materials science .

Physical Properties

  • Solubility :
    • Bromine’s electronegativity may reduce solubility in polar solvents compared to methyl-substituted compounds. Aldehyde derivatives are typically soluble in organic solvents like DMSO or THF .

Biological Activity

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H4_4BrN\O2_2S
  • CAS Number : 2225147-38-4
  • SMILES Representation : C1=C(NC2=C1SC=C2Br)C(=O)O

The compound features a thieno[3,2-b]pyrrole core with a bromine substituent and an aldehyde functional group, which are critical for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

Anticancer Activity

Research has indicated that derivatives of thieno[3,2-b]pyrrole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds based on this scaffold can induce apoptosis in cancer cells by modulating key apoptotic proteins such as caspase-3 and Bcl-2 .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundHepG240 - 204Induces apoptosis via caspase activation
Derivative AMDA-MB-23129Cell cycle arrest
Derivative BHeLa59Pro-apoptotic protein upregulation

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • D-amino Acid Oxidase (DAO) Inhibition : SAR studies indicate that small substituents on the thieno ring can enhance the inhibition of DAO, which is implicated in neurodegenerative diseases .
  • Tyrosine Kinase Inhibition : Compounds derived from this structure have shown potent inhibitory effects on tyrosine kinases such as EGFR and CDK2, suggesting potential applications in cancer therapy .

Study on Anticancer Properties

In one study, a series of thieno[3,2-b]pyrrole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against HepG2 cells with an IC50_{50} value ranging from 40 to 204 nM. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways .

Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with established antiviral agents. The results indicated an additive or mild synergistic effect when used alongside drugs like Ganciclovir (GCV), enhancing its therapeutic potential against viral infections .

Q & A

Basic: What are the key synthetic routes for 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde?

Answer:
The synthesis typically involves multi-step pathways:

  • Bromination: Introduction of bromine at the 3-position using agents like N-bromosuccinimide (NBS) under controlled conditions.
  • Formylation: The aldehyde group is introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) or directed lithiation followed by quenching with DMF .
  • Optimization: Reaction temperatures (e.g., 0–5°C for bromination) and solvent systems (e.g., THF or DCM) are critical for yield and purity.

Basic: How is the aldehyde group in this compound characterized spectroscopically?

Answer:
Key techniques include:

  • ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
  • IR Spectroscopy: A strong stretch at ~1700 cm⁻¹ (C=O of aldehyde).
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 245 (calculated for C₇H₄BrNO₂S) confirms the molecular formula .

Advanced: How do structural analogs (e.g., bromine vs. chlorine, aldehyde vs. methyl) affect reactivity and biological activity?

Answer:

  • Halogen Effects: Bromine’s larger atomic radius enhances electrophilic substitution rates compared to chlorine, impacting cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Functional Group Influence: The aldehyde group enables nucleophilic additions (e.g., hydrazine for hydrazone formation), while methyl groups limit such reactivity. Biological activity varies: aldehydes show higher binding affinity to enzymes like kinases due to electrophilic interactions .

Comparison Table:

CompoundSubstituentReactivity (Relative)Biological Activity
3-Bromo-...-carbaldehydeBr, CHOHigh (cross-coupling)Moderate kinase inhibition
3-Chloro-...-carboxylic acidCl, COOHModerateLow (poor solubility)
3-Bromo-...-methyl esterBr, COOCH₃LowInactive

Advanced: How can contradictory data in solubility and stability studies be resolved?

Answer:
Contradictions often arise from:

  • Solvent Systems: Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde via hydrogen bonding, while protic solvents (e.g., MeOH) promote oxidation.
  • pH Sensitivity: Stability decreases above pH 7 due to aldehyde oxidation. Use buffered solutions (pH 4–6) for storage .
  • Analytical Validation: Cross-validate HPLC (C18 column, acetonitrile/water gradient) and NMR data to confirm purity .

Methodological: What strategies optimize yields in multi-step syntheses of this compound?

Answer:

  • Stepwise Monitoring: Use TLC or in-situ IR to track bromination (disappearance of starting material) and formylation (appearance of aldehyde signals).
  • Protection/Deprotection: Protect reactive sites (e.g., pyrrole nitrogen) with Boc groups during bromination to prevent side reactions .
  • Catalysis: Employ Pd catalysts (e.g., Pd(PPh₃)₄) for Heck coupling if further functionalization is needed post-synthesis .

Advanced: What computational methods predict the biological targets of this compound?

Answer:

  • Docking Studies: Use AutoDock Vina with protein databases (e.g., PDB) to identify kinase or GPCR targets. The aldehyde group often binds catalytic lysine residues.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
  • MD Simulations: Assess binding stability over 100 ns trajectories to prioritize in vitro testing .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity: Potential irritant (aldehydes). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store under argon at –20°C to prevent oxidation.
  • Disposal: Neutralize with 10% sodium bisulfite before aqueous waste disposal .

Advanced: How does the electron-withdrawing bromine affect regioselectivity in further derivatization?

Answer:

  • Directing Effects: Bromine deactivates the thieno ring, favoring electrophilic attacks at the 6-position (para to Br).
  • Cross-Coupling: Suzuki-Miyaura reactions occur selectively at the bromine site, enabling aryl/heteroaryl introductions .

Methodological: What chromatographic techniques purify this compound effectively?

Answer:

  • Flash Chromatography: Use silica gel with hexane/EtOAc (3:1) for initial purification.
  • HPLC: Reverse-phase C18 column (MeCN:H₂O, 0.1% TFA) resolves aldehyde oxidation byproducts .

Advanced: How can structural analogs be designed to enhance bioavailability?

Answer:

  • Prodrug Strategies: Convert the aldehyde to a Schiff base (e.g., with hydroxylamine) for improved solubility.
  • Lipophilicity Tuning: Introduce methyl groups at non-critical positions (e.g., 2-position) to balance LogP values .

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